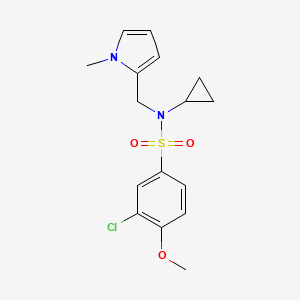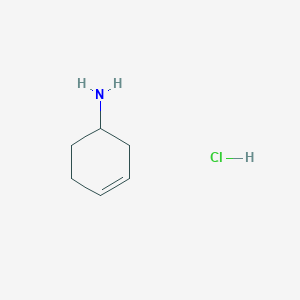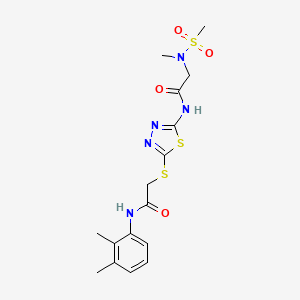![molecular formula C14H12N2O6S B2694772 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid CAS No. 794584-39-7](/img/structure/B2694772.png)
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid is a chemical compound with the formula C14H12N2O6S and a molecular weight of 336.32 g/mol .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as elemental analysis, FT-IR, and 1H-NMR spectroscopy . Crystal structures have been determined using single crystal X-ray diffraction .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The utility of derivatives related to 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid in chemical synthesis is significant. For instance, the solvolysis of related sulfonate compounds in fluorinated alcohols demonstrates the potential for π-participation during solvolysis, suggesting avenues for novel solvolytic reactions and the synthesis of cyclized products under specific conditions (Ferber & Gream, 1981). Similarly, the mediated Lossen rearrangement by related compounds for the synthesis of hydroxamic acids and ureas from carboxylic acids showcases a versatile approach for generating key functional groups without racemization, underlining the method's efficiency and environmental friendliness due to recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).
Material Science and Surface Modification
In material science, the modification of carbon surfaces through the electrochemical reduction of diazonium salts related to 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid has been explored. This process facilitates the creation of thin films on carbon surfaces, with applications potentially extending to sensor technology, coating processes, and the development of novel materials with tailored surface properties (Brooksby & Downard, 2004).
Photocatalysis and Environmental Applications
The photocatalytic degradation of organic compounds using TiO2 nanoparticles, illuminated under UV light, has been investigated with derivatives related to 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid. This research highlights the potential for using such photocatalytic processes in the degradation of harmful organic substances in water, offering an environmentally friendly solution for water purification and the treatment of pharmaceutical pollutants (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Drug Discovery and Development
In drug discovery, the synthesis and reactions of derivatives, including thiosemicarbazides, triazoles, and Schiff bases from compounds related to 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid, have been explored for their antihypertensive α-blocking properties. This underscores the role of such chemical entities in the development of new therapeutic agents, offering potential pathways for the synthesis of drugs with improved efficacy and safety profiles (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Fungicidal Properties
The fungicidal properties of (phenylthio)-acetohydroxamic acids and related compounds, derived from 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid, against Aspergillus niger and Rhizoctonia solani, demonstrate the potential application of these compounds in agriculture. This suggests a promising avenue for the development of new fungicides to protect crops against fungal pathogens, contributing to improved agricultural productivity and food security (ZAYED, ABOULEZZ, Salama, & EL‐HAMOULY, 1965).
Propriétés
IUPAC Name |
2-[4-[(2-nitrophenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)9-10-5-7-11(8-6-10)15-23(21,22)13-4-2-1-3-12(13)16(19)20/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWFIKHVIDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)



![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2694696.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)




![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)